4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile
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Overview
Description
4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile typically involves the reaction of appropriate pyrazole and pyridine derivatives. One common method includes the bromination and fluorination of pyrazolo[1,5-a]pyridine derivatives under controlled conditions. The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
- 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Uniqueness
4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These properties make it particularly useful in specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H3BrFN3 |
---|---|
Molecular Weight |
240.03 g/mol |
IUPAC Name |
4-bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H3BrFN3/c9-6-2-1-5(3-11)13-8(6)7(10)4-12-13/h1-2,4H |
InChI Key |
BJKJIHWCDAIMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)F)C(=C1)Br)C#N |
Origin of Product |
United States |
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